molecular formula C10H15NO B8708648 2-(3-Methoxy-2-methylphenyl)ethanamine

2-(3-Methoxy-2-methylphenyl)ethanamine

Cat. No.: B8708648
M. Wt: 165.23 g/mol
InChI Key: CWLWYQWTLIZROY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-methylphenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with a methyl and a methoxy group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)ethanamine typically involves the alkylation of 2-methyl-3-methoxybenzyl chloride with ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Methoxy-2-methylphenyl)ethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: Shares a similar ethylamine side chain but lacks the methyl and methoxy substituents on the phenyl ring.

    Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the position and presence of other substituents.

Uniqueness

2-(3-Methoxy-2-methylphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(3-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5H,6-7,11H2,1-2H3

InChI Key

CWLWYQWTLIZROY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium borohydride (2M in THF; 2.0 ml; 4.0 mmol) (cloudy) at room temperature was added dropwise over 0.5 min chlorotrimethylsilane (1.02 ml; 8.00 mmol). A precipitate was formed and after ca. 3 min, 2-methyl-1-(methyloxy)-3-[(E)-2-nitroethenyl]benzene (Preparation 9, 193 mg; 1.0 mmol) in THF (4 ml) was added dropwise via syringe over 5 min, making sure that the temperature remained at ca. 25° C. (using a water cold bath). The solution was stirred at room temperature overnight. The mixture was cooled with an ice bath, methanol was added slowly, and the solvent removed in vacuo. The residue was partitioned between 25% aqueous sodium hydroxide and dichloromethane. The aqueous phase was separated and extracted three times with dichloromethane and the combined organic layers evaporated. Purification of the residue by solid phase extraction (SCX column), eluting with methanol followed by 2N ammonia in methanol, followed by evaporation of the ammonia containing fraction gave the title compound (80 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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